molecular formula C10H6Br2N4 B6361820 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile CAS No. 1240580-17-9

4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile

Cat. No.: B6361820
CAS No.: 1240580-17-9
M. Wt: 341.99 g/mol
InChI Key: NWYZHUHTHFXXFA-UHFFFAOYSA-N
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Description

4-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is a brominated triazole derivative featuring a benzonitrile moiety linked to a 1,2,4-triazole ring via a methylene bridge. The compound’s structure combines the electron-withdrawing properties of bromine atoms and the nitrile group, making it a candidate for applications in medicinal chemistry (e.g., antifungal agents) and materials science. Its synthesis likely involves coupling reactions, such as Chan-Lam or Suzuki-Miyaura couplings, as seen in structurally related compounds .

Properties

IUPAC Name

4-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N4/c11-9-14-10(12)16(15-9)6-8-3-1-7(5-13)2-4-8/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYZHUHTHFXXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 4-(1H-1,2,4-Triazol-1-ylMethyl)Benzonitrile

This route involves the electrophilic bromination of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a compound analogous to intermediates described in letrozole synthesis patents. The triazole ring’s electron-deficient nature due to the benzonitrile substituent necessitates harsh bromination conditions.

Reaction Conditions and Challenges

  • Brominating Agents : Molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid.

  • Catalysts : Lewis acids such as FeBr₃ or AlBr₃ to enhance electrophilic substitution.

  • Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.

A critical challenge is achieving selective dibromination at the 3- and 5-positions of the triazole. Computational studies suggest that the benzonitrile’s electron-withdrawing effect directs bromine to the nitrogen-adjacent positions. For example, a 72% yield of the dibrominated product was reported using Br₂ in acetic acid at 20°C for 12 hours.

Alkylation of 3,5-Dibromo-1H-1,2,4-Triazole

An alternative method constructs the triazole core first, followed by alkylation with 4-(bromomethyl)benzonitrile. This approach mirrors patented procedures for triazole-methyl-benzenenitrile derivatives.

Stepwise Procedure

  • Synthesis of 3,5-Dibromo-1H-1,2,4-Triazole :

    • Bromination of 1H-1,2,4-triazole with excess Br₂ in HBr(aq) at 80°C yields the dibrominated product in 65% yield after recrystallization.

  • Alkylation Reaction :

    • The sodium salt of 3,5-dibromo-1H-1,2,4-triazole is reacted with 4-(bromomethyl)benzonitrile in dimethylformamide (DMF) at 10–15°C.

    • Base : Potassium tert-butoxide or cesium carbonate facilitates deprotonation.

Example Protocol

ComponentQuantitySolventTemperatureTimeYield
3,5-Dibromo-1H-1,2,4-triazole98 gDMF (100 mL)25–30°C2 h85%
4-(Bromomethyl)benzonitrile100 gDMF (250 mL)10°C

The product is isolated via extraction with dichloromethane and crystallized from diisopropyl ether.

Optimization of Reaction Parameters

Solvent Selection and Temperature Control

DMF emerges as the preferred solvent due to its ability to dissolve both polar triazole salts and aromatic nitriles. Lower temperatures (10–15°C) suppress side reactions such as triazole ring degradation or over-bromination.

Role of Bases in Alkylation

Strong bases like cesium carbonate improve nucleophilicity of the triazole’s nitrogen, enhancing reaction rates. For example, using Cs₂CO₃ in acetone reduces isomer formation to <1%.

Purification and Characterization

Crystallization Protocols

  • Solvent Systems : Diisopropyl ether or n-heptane mixtures precipitate the product with >99% purity.

  • Chromatography : Avoided in industrial settings due to scalability issues; however, silica gel chromatography with ethyl acetate/hexane (1:4) resolves isomeric impurities.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, triazole-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 5.45 (s, 2H, CH₂).

  • LC-MS : m/z 396.9 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Post-Alkylation BrominationSimplified triazole handlingRequires harsh bromination conditions60–72%
Pre-Brominated TriazoleHigher regiochemical controlMulti-step synthesis increases cost70–85%

Industrial Scalability and Environmental Considerations

Patented methods emphasize solvent recycling and reduced waste. For instance, DMF recovery via distillation cuts costs by 40%. Bromine utilization efficiency exceeds 90% in closed-loop systems .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO, often in the presence of a base like potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazole derivatives with various functional groups attached to the triazole ring.

Scientific Research Applications

4-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural features.

    Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Triazole Family

The compound belongs to a broader class of triazole derivatives with substitutions at the 1,2,4-triazole ring and aromatic systems. Key analogs include:

Compound Name Structural Differences Key Properties/Applications
Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate (RN: 1240580-82-8) Methyl ester replaces nitrile group; same triazole substitution. Intermediate in synthesis of pharmaceuticals (e.g., Deferasirox) via Suzuki coupling .
4-[2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile (RN: 1240571-32-7) Acetyl linker replaces methylene bridge; same bromine and nitrile groups. Potential bioactivity due to extended conjugation; used in kinase inhibitor studies .
B.1.53 (4-[[6-[2-(2,4-Difluorophenyl)-1,1-difluoro-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]-3-pyridyl]oxy]benzonitrile) Complex pyridyl-oxy backbone; fluorinated phenyl and triazole groups. Antifungal agent; targets cytochrome P450 enzymes in pathogens .

Physicochemical Properties

  • Polarity : The nitrile group in 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile enhances polarity compared to methyl ester analogs (e.g., RN: 1240580-82-8), improving solubility in polar solvents like DMSO .
  • Stability : Bromine atoms at the 3,5-positions of the triazole ring increase steric hindrance and thermal stability, similar to dibromo analogs in coordination polymers .
  • Electronic Effects : The electron-withdrawing nitrile and bromine groups likely reduce electron density on the triazole ring, affecting reactivity in coupling reactions .

Key Research Findings

  • Thermal Stability : Dibromo-triazole derivatives exhibit decomposition temperatures >200°C, comparable to thermally stable coordination polymers in .

Biological Activity

The compound 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is a derivative of 3,5-dibromo-1H-1,2,4-triazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is C11H8Br2N4C_{11}H_{8}Br_{2}N_{4}. The compound features a triazole ring that is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activities of compounds containing the triazole moiety include:

  • Antimicrobial Activity : Triazoles are known to exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Certain triazole derivatives have been reported to possess anti-inflammatory activities.

Antimicrobial Activity

Research indicates that 3,5-dibromo-1H-1,2,4-triazole derivatives exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. A study demonstrated that compounds with the triazole structure can inhibit bacterial growth effectively.

CompoundActivityReference
4-(triazole)Moderate antibacterial against E. coli
4-(triazole)Strong antifungal against C. albicans

Anticancer Activity

The anticancer potential of 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has been explored in various studies. The triazole derivatives have shown promising results in inhibiting specific cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

A study screened several triazole derivatives for anticancer activity against various cell lines:

CompoundCell LineIC50 (μM)Reference
4-(triazole)MCF7 (Breast Cancer)15.2
4-(triazole)HCT116 (Colon Cancer)6.2

These findings indicate that modifications to the triazole structure can enhance anticancer efficacy.

The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways associated with disease processes. For instance, some studies suggest that these compounds may interfere with DNA synthesis in microbial cells or cancer cells.

Q & A

Basic: What are the common synthetic routes for 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves bromination of a triazole precursor followed by coupling with a benzonitrile derivative. A general protocol includes:

Cyclization : Reacting substituted hydrazides with haloaryl isothiocyanates in polar solvents (e.g., ethanol) under reflux .

Bromination : Introducing bromine atoms at the 3,5-positions of the triazole ring using brominating agents (e.g., NBS or Br₂) in dichloromethane at 0–5°C .

Coupling : Linking the brominated triazole to benzonitrile via a methylene bridge using a nucleophilic substitution reaction, often with K₂CO₃ as a base in DMF at 80°C .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., switch from DMF to THF) to improve yield .
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Basic: How is structural characterization of this compound performed, and what spectral data are critical?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : Identify protons on the triazole ring (δ 8.2–8.5 ppm) and benzonitrile (δ 7.5–7.8 ppm for aromatic protons; δ ~115 ppm for CN carbon) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 367.88 for C₁₀H₆Br₂N₄) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, particularly for bromine positions .
    Critical Data :
  • Melting points (e.g., 189–235°C for analogous compounds) to assess purity .
  • IR peaks for C≡N (~2230 cm⁻¹) and triazole C-N (~1600 cm⁻¹) .

Advanced: How can contradictory NMR data between synthetic batches be resolved?

Methodological Answer:
Discrepancies often arise from:

Rotamers : Dynamic rotational isomerism in the triazole-methyl-benzonitrile linkage. Use variable-temperature NMR (e.g., 25–80°C) to coalesce split peaks .

Impurities : Trace solvents (e.g., DMF) or unreacted bromine may shift signals. Purify via column chromatography (silica gel, EtOAc/hexane) .

Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to isolate solvent-induced shifts .
Case Study : A 2024 study resolved overlapping aromatic signals by spiking with a deuterated analog .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can:

Calculate Fukui indices to identify electrophilic sites (e.g., the triazole C-4 position) prone to substitution .

Simulate transition states for SN2 reactions at the methylene bridge, correlating with experimental kinetics .
Validation : Compare computed vs. experimental reaction rates (e.g., using Arrhenius plots) .

Basic: What in vitro biological assays are suitable for preliminary activity screening?

Methodological Answer:

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values <50 µg/mL indicating potency .
  • Cytotoxicity Assays : Screen against BJ human fibroblasts via MTT assay (IC₅₀ >100 µM suggests selectivity) .
  • Enzyme Inhibition : Test triazole-mediated inhibition of CYP450 isoforms (e.g., CYP3A4) using fluorometric kits .

Advanced: How can structure-activity relationships (SAR) be explored for bromine substitution?

Methodological Answer:

Analog Synthesis : Replace Br with Cl, I, or methyl groups via Suzuki coupling or halogen exchange .

Biological Profiling : Compare IC₅₀ values across analogs to identify electronegativity-dependent trends (e.g., Br > Cl in antimicrobial activity) .

Crystallographic Analysis : Correlate halogen bond distances (Br···O/N) with bioactivity .
Example : A 2024 study found 3,5-dibromo analogs exhibited 10-fold higher antifungal activity than mono-bromo derivatives .

Advanced: How to address low yields in large-scale bromination reactions?

Methodological Answer:
Common issues and solutions:

  • Over-bromination : Use stoichiometric Br₂ (1.05 equiv) and monitor via in-situ Raman spectroscopy to halt at the dibromo stage .
  • Side Reactions : Add radical inhibitors (e.g., BHT) to suppress C-Br bond homolysis .
  • Workflow : Transition from batch to flow chemistry for improved heat transfer and yield consistency (e.g., 75% → 92% yield) .

Basic: What analytical techniques quantify trace impurities in the final product?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (ACN/water gradient) to detect unreacted benzonitrile (RT ~4.2 min) .
  • ICP-MS : Quantify residual bromine (<10 ppm) to meet ICH Q3D guidelines .
  • GC-MS : Identify volatile byproducts (e.g., methyl bromide) with headspace sampling .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC shows decomposition >200°C. Store at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic Stability : Accelerated aging studies (40°C/75% RH) reveal <5% degradation over 6 months if sealed under N₂ .
  • Solution Stability : In DMSO, monitor via NMR for triazole ring oxidation (new peaks at δ 8.8–9.0 ppm) .

Advanced: What strategies enable enantioselective synthesis of chiral derivatives?

Methodological Answer:

Chiral Catalysts : Use Ru(II)-BINAP complexes for asymmetric hydrogenation of prochiral triazole intermediates (up to 95% ee) .

Resolution : Separate diastereomers via chiral HPLC (Chiralpak IA column, hexane/IPA) .

Dynamic Kinetics : Exploit equilibrium-controlled ring-opening of oxazaborolidines to favor one enantiomer .

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